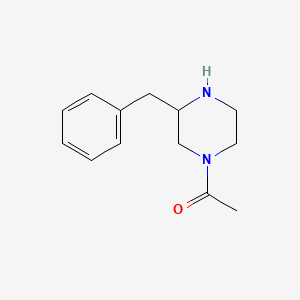

1-(3-Benzylpiperazin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-Benzylpiperazin-1-yl)ethan-1-one" is a derivative of benzylpiperazine, which is a chemical compound with various applications in medicinal chemistry. It is structurally characterized by a benzyl group attached to a piperazine ring, which is further linked to an ethanone moiety. This structural framework is commonly modified to create derivatives with potential biological activities, such as affinity towards serotonin receptors, antimicrobial properties, and anticancer activities .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives often involves multiple steps, including the formation of piperazine rings and the attachment of various substituents. For instance, a novel method starting from (2S,3R)-threonine has been described for the preparation of enantiomerically pure 1-(1-benzyl

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Antibacterial Activity

1-(3-Benzylpiperazin-1-yl)ethan-1-one is used in the synthesis of various compounds under microwave irradiation. This process yields new compounds with antibacterial properties. For example, one study reported the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, demonstrating significant antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010).

Biological Properties of Derivatives

Different derivatives of this compound have been studied for their biological properties. For instance, research has shown that dihydrochlorides of certain amino alcohols derived from this compound possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Synthesis of Nitrone and Its Reactions

A study focused on synthesizing a 1-benzylpiperazin-2-one nitrone, which readily undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines. These compounds can be further modified to piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).

HIV-1 Inhibition

This compound derivatives have been characterized as inhibitors of HIV-1 attachment, interfering with the interaction of the viral gp120 with the host cell receptor CD4. This research reveals the potential of structural variation in the benzamide moiety of these derivatives for antiviral activity (Meanwell et al., 2009).

Synthesis for Central Nervous System Receptors

This compound has been used in the synthesis of ligands for central nervous system receptors. For example, a three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols was reported, starting from the methyl ester of the amino acid (S)-serine. Some of these derivatives have shown promising interaction with σ1-receptors (Beduerftig, Weigl & Wünsch, 2001).

Propiedades

IUPAC Name |

1-(3-benzylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUDHDBBTAHJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide](/img/structure/B2535126.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)